1-Iodohexadecane

SN2 Reaction Kinetics Alkylation Bond Dissociation Energy

Researchers installing a C16 hydrophobic chain often encounter sluggish kinetics or thermal degradation with bromo/chloro analogs. 1-Iodohexadecane resolves this via its intrinsically weak C-I bond (BDE 222 kJ/mol vs. 285 kJ/mol for C-Br), enabling rapid SN2 alkylation under milder conditions and minimizing side reactions. • Leaving-group reactivity: I⁻ >> Br⁻ > Cl⁻ - faster conversions and higher yields in imidazolium surfactant synthesis, SAM fabrication, and lipid conjugate preparation • LogP ~9.5 drives superior membrane partitioning and self-assembly; density 1.121 g/mL and refractive index n20/D 1.4806 reflect unique electronic/steric profile vs. bromo/chloro analogs • Consistent purity and reliable supply for research and process development

Molecular Formula C16H33I
Molecular Weight 352.34 g/mol
CAS No. 40474-98-4
Cat. No. B7769007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexadecane
CAS40474-98-4
Molecular FormulaC16H33I
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCI
InChIInChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
InChIKeyKMWHQYDMBYABKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexadecane: Long-Chain Alkyl Iodide


1-Iodohexadecane (C16H33I, MW 352.34 g/mol), also known as cetyl iodide or hexadecyl iodide, is a primary linear alkyl iodide consisting of a 16-carbon hydrophobic chain and a terminal iodine atom [1]. The iodine atom provides a highly polarizable C–I bond with a bond dissociation energy of approximately 222 kJ/mol, which is significantly lower than the corresponding C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) bonds [2]. This structural feature establishes the compound as a valuable alkylating agent and hydrophobic chain donor in nucleophilic substitution reactions and surfactant synthesis .

1-Iodohexadecane vs. Other C16 Halides


Substituting 1-iodohexadecane with its bromo or chloro analogs in a synthetic protocol introduces quantifiable differences in reaction kinetics, thermodynamic feasibility, and downstream physical properties of the resulting products. The C–I bond is intrinsically weaker (222 kJ/mol) than the C–Br (285 kJ/mol) or C–Cl (327 kJ/mol) bonds, resulting in a leaving-group ability order of I⁻ >> Br⁻ > Cl⁻ [1]. This translates directly to faster SN2 reaction rates under milder conditions for the iodide analog. Furthermore, the higher density (1.121 g/mL) and refractive index (n20/D 1.4806) of 1-iodohexadecane compared to its bromo and chloro counterparts reflect its unique electronic and steric profile, which can alter phase behavior and optical properties in final formulations . Simply replacing it with a cheaper or more readily available analog without accounting for these quantitative differences risks incomplete conversion, lower yields, or altered material performance characteristics.

1-Iodohexadecane: Key Performance Evidence


Superior Leaving-Group Reactivity

The intrinsic reactivity of alkyl halides in SN2 reactions is directly governed by the carbon-halogen bond strength. 1-Iodohexadecane possesses a C–I bond dissociation energy of 222 kJ/mol, which is 63 kJ/mol lower than the C–Br bond (285 kJ/mol) in 1-bromohexadecane and 105 kJ/mol lower than the C–Cl bond (327 kJ/mol) in 1-chlorohexadecane [1]. This lower bond energy results in a superior leaving group ability for iodide (I⁻ > Br⁻ > Cl⁻), enabling faster reaction rates and the possibility of using milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable or higher yields in alkylation or nucleophilic displacement protocols [2].

SN2 Reaction Kinetics Alkylation Bond Dissociation Energy

Distinct Density and Refractive Index

The physical properties of 1-iodohexadecane are markedly distinct from its bromo and chloro analogs, which can be exploited for formulation tuning. At 25°C, 1-iodohexadecane exhibits a density of 1.121 g/mL , which is 12% higher than that of 1-bromohexadecane (0.999 g/mL) [1] and 30% higher than that of 1-chlorohexadecane (0.865 g/mL) . Its refractive index (n20/D) is 1.4806 , compared to 1.4609-1.461 for 1-bromohexadecane [1] and 1.449 for 1-chlorohexadecane .

Physical Property Density Refractive Index

Thermal Property Differentiation

The thermophysical profile of 1-iodohexadecane differs significantly from its halogen analogs, impacting handling and process design. 1-Iodohexadecane melts at 21-23°C (lit.) and boils at 206-207°C at 10 mmHg . In contrast, 1-bromohexadecane melts at 16-18°C and boils at 335.5°C at 760 mmHg (approx. 190°C at 10 mmHg) [1], while 1-chlorohexadecane melts at 8-14°C and boils at 322°C at 760 mmHg (approx. 149°C at 1 mmHg) . The iodide analog exhibits a notably lower boiling point under reduced pressure compared to its atmospheric boiling point projections.

Thermophysical Property Melting Point Boiling Point

Enhanced Lipophilicity

Lipophilicity, a critical determinant of a molecule's behavior in biological systems and biphasic reactions, can be quantified by the octanol-water partition coefficient (LogP). 1-Iodohexadecane exhibits a LogP value of approximately 9.47 (ACD/Labs) to 9.6 (XLogP3) . In comparison, 1-bromohexadecane has a reported LogP ranging from 8.54 to 9.12 [1], and 1-chlorohexadecane has a computed LogP of approximately 8.2-8.5 [2]. The iodide derivative is consistently 0.3 to 1.0 LogP units higher than its bromo counterpart, corresponding to a 2- to 10-fold greater partition into the hydrophobic phase.

Lipophilicity LogP Partition Coefficient

1-Iodohexadecane: High-Value Applications


Imidazolium Surfactant & Ionic Liquid Synthesis

1-Iodohexadecane is a key alkylating agent for introducing the C16 hydrophobic tail into imidazolium-based surfactants such as 1-hexadecyl-imidazolium (Imm-C16) and dihexadecyl-imidazolium (Imm-2C16) . The superior leaving-group ability of iodide (bond dissociation energy 222 kJ/mol) enables efficient quaternization under milder conditions than would be achievable with 1-bromohexadecane or 1-chlorohexadecane, reducing the risk of thermal degradation of the sensitive heterocyclic core [1]. The resulting C16 imidazolium iodides serve as precursors for ionic liquids and phase-transfer catalysts, where the high lipophilicity (LogP ~9.5) conferred by the hexadecyl chain drives self-assembly into micelles or lyotropic liquid crystalline phases .

Self-Assembled Monolayers (SAMs)

The long C16 alkyl chain of 1-iodohexadecane is instrumental in constructing self-assembled monolayers (SAMs) on gold and other substrates, either directly via the iodide anchoring group or indirectly after conversion to the corresponding thiol [2]. The high density (1.121 g/mL) and refractive index (1.4806) of 1-iodohexadecane are indicative of strong van der Waals interactions between the hydrocarbon chains, which promote close packing and high conformational order in the resulting monolayer films . These densely packed C16 SAMs confer robust hydrophobicity and serve as resist layers in nanofabrication or as platforms for studying interfacial phenomena.

C16 Lipophilic Anchor for Drug Delivery

In medicinal chemistry and drug delivery research, 1-iodohexadecane is employed to append a C16 lipophilic anchor to pharmacophores or lipid headgroups, as exemplified by its use in the synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate . The compound's high LogP (9.47-9.6) and low bond dissociation energy (222 kJ/mol) ensure efficient O-alkylation of alcohols and N-alkylation of amines, thereby creating amphiphilic prodrugs or lipid conjugates that exhibit enhanced membrane permeability and altered pharmacokinetic profiles [1]. The quantitative lipophilicity advantage over bromo and chloro analogs (LogP ~8.5-9.1) translates to a 2- to 10-fold increase in membrane partitioning, which is critical for optimizing drug loading in lipid-based nanocarriers .

Polymer Building Block

1-Iodohexadecane serves as a hydrophobic monomer or chain-extending agent in the synthesis of specialty polymers and hydrocarbons [2]. The distinct density (1.121 g/mL) and boiling point profile (206-207°C at 10 mmHg) of 1-iodohexadecane relative to its bromo and chloro analogs allow for precise control over polymer composition and thermal properties. The higher leaving-group reactivity of the iodide moiety facilitates efficient coupling reactions, such as Wurtz-type couplings or Grignard formation, to generate C32 hydrocarbons or functionalized polyolefins with tailored crystallinity and melting behavior.

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